Cas no 2228958-01-6 (1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid)
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid
- 2228958-01-6
- EN300-1878151
-
- Inchi: 1S/C15H17N3O2/c19-14(20)15(9-5-2-6-10-15)13-11-18(17-16-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,19,20)
- InChI Key: RGSMMDPUZNXGON-UHFFFAOYSA-N
- SMILES: OC(C1(C2=CN(C3C=CC=CC=3)N=N2)CCCCC1)=O
Computed Properties
- Exact Mass: 271.132076794g/mol
- Monoisotopic Mass: 271.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 68Ų
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1878151-1g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid |
2228958-01-6 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1878151-5g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid |
2228958-01-6 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-1878151-10g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid |
2228958-01-6 | 10g |
$4545.0 | 2023-09-18 | ||
| Enamine | EN300-1878151-0.05g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid |
2228958-01-6 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1878151-0.1g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid |
2228958-01-6 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1878151-0.25g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid |
2228958-01-6 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1878151-0.5g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid |
2228958-01-6 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1878151-1.0g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid |
2228958-01-6 | 1g |
$1256.0 | 2023-06-01 | ||
| Enamine | EN300-1878151-2.5g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid |
2228958-01-6 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1878151-5.0g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid |
2228958-01-6 | 5g |
$3645.0 | 2023-06-01 |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid
Comprehensive Profile of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid (CAS No. 2228958-01-6): Synthesis, Applications, and Research Insights
The compound 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid (CAS 2228958-01-6) represents a structurally unique small molecule that has garnered significant attention in pharmaceutical and materials science research. Characterized by its hybrid triazole-cyclohexane scaffold, this carboxylic acid derivative exemplifies the growing interest in heterocyclic compounds for drug discovery and functional materials. The presence of both aromatic (phenyl-triazole) and aliphatic (cyclohexane-carboxylic acid) moieties confers distinctive physicochemical properties, making it valuable for structure-activity relationship (SAR) studies and molecular design applications.
Recent literature highlights the compound's relevance in click chemistry applications, particularly as a clickable building block for bioconjugation. The 1,2,3-triazole ring, formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), serves as a robust linker in proteolysis-targeting chimeras (PROTACs) and drug delivery systems. Researchers are actively investigating its potential as a pharmacophore in kinase inhibitors, with computational studies suggesting favorable binding affinity to ATP pockets due to the triazole's hydrogen bonding capacity.
From a synthetic perspective, 2228958-01-6 demonstrates remarkable versatility. The cyclohexane-carboxylic acid group enables facile derivatization into esters, amides, or other bioisosteres, while the phenyl-triazole moiety offers π-stacking capabilities critical for target engagement. Analytical characterization typically involves HPLC purity assessment (>95%) and confirmation via NMR spectroscopy (notable signals at δ 7.5-8.1 ppm for triazole protons) and mass spectrometry (expected [M+H]+ peak at m/z 284.3).
The compound's logP (predicted ~2.8) and aqueous solubility profile make it particularly interesting for medicinal chemistry optimization. Current patent landscapes reveal structural analogs of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid being explored as allosteric modulators for G-protein coupled receptors (GPCRs) and enzyme inhibitors in metabolic disorders. Its molecular weight (283.3 g/mol) falls within the preferred range for blood-brain barrier penetration, sparking neuroscience applications.
In materials science, the compound's thermal stability (decomposition >250°C by TGA) and crystallinity have enabled its use in metal-organic frameworks (MOFs) as a functional linker. The carboxylic acid group facilitates coordination with metal nodes, while the triazole contributes to framework stability. Such hybrid materials show promise in gas storage and catalysis applications, aligning with sustainable chemistry initiatives.
Quality control protocols for CAS 2228958-01-6 emphasize rigorous residual solvent analysis (meeting ICH Q3C guidelines) and chiral purity verification when applicable. The compound's stability under various pH conditions (2-9) and photostability data support its formulation development potential. Researchers should note its storage recommendations (2-8°C under inert atmosphere) to maintain optimal purity during long-term studies.
Emerging applications leverage the compound's fluorescence properties, with the triazole moiety acting as an electron acceptor in molecular probes. Recent studies demonstrate its utility in bioimaging and chemical sensors, particularly for metal ion detection. The structure-property relationships of such derivatives are actively being mapped through high-throughput screening platforms.
From a commercial standpoint, 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclohexane-1-carboxylic acid is increasingly available through custom synthesis providers and research chemical suppliers. Pricing typically reflects the compound's multistep synthesis complexity and chromatographic purification requirements. Current market trends indicate growing demand for isotope-labeled versions (13C, 15N) for metabolic tracing studies.
Future research directions may explore the compound's potential in covalent inhibitor design through carboxylic acid activation or in polymeric materials as a crosslinking agent. The scientific community continues to investigate its toxicological profile and ADME properties to fully realize its therapeutic potential while maintaining compliance with green chemistry principles throughout synthetic pathways.
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